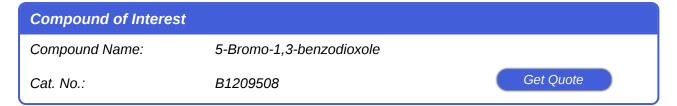


# Thermochemical properties of 1,3-benzodioxole compounds

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Thermochemical Properties of 1,3-Benzodioxole Compounds

### Introduction

1,3-Benzodioxole, also known as 1,2-methylenedioxybenzene, is a heterocyclic organic compound featuring a benzene ring fused to a 1,3-dioxole ring.[1][2] This structural moiety is a cornerstone in the chemistry of numerous natural products, such as safrole, piperine, and sesamol, contributing significantly to their biological and aromatic profiles.[1][2] In synthetic chemistry, 1,3-benzodioxole and its derivatives are versatile intermediates for producing pharmaceuticals, agrochemicals, and fragrances.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the thermochemical properties of these compounds is paramount. These properties, including enthalpy of formation, govern the energy changes in chemical reactions, molecular stability, and the feasibility of synthetic pathways, providing critical data for process design, safety assessment, and computational modeling.

This technical guide provides a comprehensive overview of the experimental and computational thermochemistry of 1,3-benzodioxole and its derivatives. It summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates the interplay between experimental and theoretical approaches.



# Thermochemical Data of 1,3-Benzodioxole and Derivatives

The thermochemical properties of 1,3-benzodioxole compounds have been determined through a combination of experimental techniques and computational calculations. The standard molar enthalpies of formation ( $\Delta fH^{\circ}m$ ), which represent the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states, are fundamental for energetic analysis.

## **Enthalpy of Formation**

The standard molar enthalpies of formation for 1,3-benzodioxole and several of its derivatives in both the condensed (liquid or crystalline) and gaseous phases at T = 298.15 K are summarized below. The gas-phase values are crucial for theoretical chemistry as they relate directly to the energetics of isolated molecules.

Table 1: Standard Molar Enthalpies of Formation ( $\Delta fH^{\circ}m$ ) at T = 298.15 K

Compound	Formula	Phase	ΔfH°m (kJ·mol⁻¹)
1,3-Benzodioxole	C7H6O2	liquid	-184[1]
5-Methyl-1,3- benzodioxole	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	gas	-184.7 ± 3.5[3][4][5]
5-Cyano-1,3- benzodioxole	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub>	gas	-23.2 ± 2.2[3][4][5]
5-Nitro-1,3- benzodioxole	C7H5NO4	gas	-176.0 ± 3.2[3][4][5]
5-Oxoethyl-1,3- benzodioxole	С9Н8О3	gas	-319.3 ± 2.8[3][4][5]

## **Enthalpies of Phase Change**

The standard molar enthalpies of vaporization ( $\Delta^{l}gH^{\circ}m$ ) and sublimation ( $\Delta^{cr}gH^{\circ}m$ ) are essential for converting thermochemical data from the condensed phase to the gas phase.



These values have been precisely measured using Calvet microcalorimetry.

Table 2: Standard Molar Enthalpies of Phase Change ( $\Delta$ phaseH°m) at T = 298.15 K

Compound	Phase Change	ΔphaseH°m (kJ·mol⁻¹)
1,3-Benzodioxole	Vaporization	41.4[6]
5-Methyl-1,3-benzodioxole	Vaporization	44.5 ± 0.4
5-Cyano-1,3-benzodioxole	Sublimation	88.6 ± 0.5
5-Nitro-1,3-benzodioxole	Sublimation	95.3 ± 0.8
5-Oxoethyl-1,3-benzodioxole	Vaporization	60.9 ± 0.3

Note: Data for derivatives in Table 2 are derived from experimental studies reported in the literature.[3][4][5]

# **Experimental Protocols**

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies for the key experiments.

## **Static Bomb Combustion Calorimetry**

This technique is used to measure the standard molar energy of combustion ( $\Delta cU^{\circ}m$ ), from which the standard molar enthalpy of formation in the condensed state ( $\Delta fH^{\circ}m(cr \ or \ l)$ ) is derived.

#### Methodology:

- Sample Preparation: A precisely weighed sample of the 1,3-benzodioxole derivative (typically 3-10 mg) is placed in a crucible within a static bomb calorimeter.[7] For liquid samples, they may be contained in sealed glass capillaries.[7]
- Bomb Conditions: The bomb is filled with pure oxygen at a pressure of approximately 3.04 MPa and a small, known amount of water (e.g., 1.00 cm³) is added to ensure a defined final



state.[3]

- Ignition: The sample is ignited using a cotton fuse connected to an ignition wire.
- Calorimetry: The change in temperature of the surrounding water bath is measured to determine the energy released during combustion.
- Corrections: The raw data is corrected for several factors, including the energy of ignition (ΔU(ign.)), combustion of the fuse (ΔU(fuse)), and the formation of nitric acid (ΔU(HNO<sub>3</sub>)) from any nitrogen present in the compound or atmosphere.[3][7] A final correction to the standard state (ΔUΣ) is applied to calculate the standard massic energy of combustion (Δcu°).[3][7]

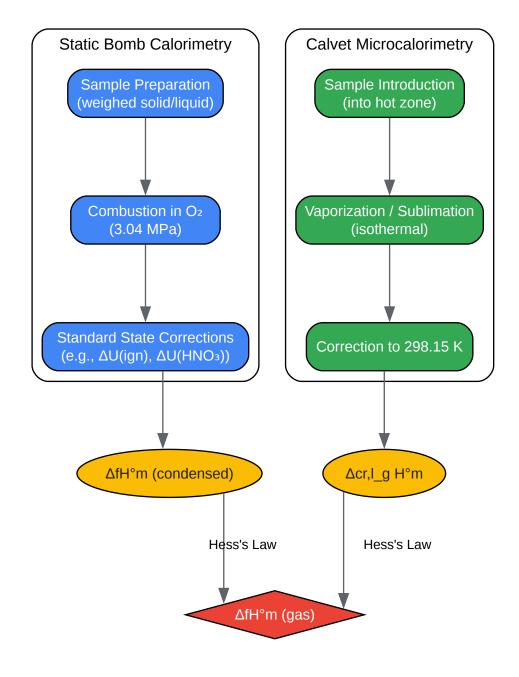
## **Calvet Microcalorimetry**

This method is employed to measure the standard molar enthalpies of vaporization or sublimation ( $\Delta^l g H^{\circ} m$  or  $\Delta^{cr} g H^{\circ} m$ ).

#### Methodology:

- Sample Introduction: A small, sealed glass capillary containing the sample (3-10 mg) is dropped at room temperature into the hot reaction vessel of a high-temperature Calvet microcalorimeter.[7] The vessel is held at a constant temperature above the compound's boiling or sublimation point (e.g., 367 K to 414 K).[7]
- Phase Transition: The heat absorbed by the sample to induce vaporization or sublimation is measured by the calorimeter.
- Removal: The gaseous sample is then removed from the hot zone by vacuum evaporation.
  [7]
- Temperature Correction: The experimentally observed enthalpy of the phase change is corrected to the standard reference temperature of T = 298.15 K using appropriate heat capacity data and established thermodynamic equations.[7]





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Caption: Experimental workflow for determining gas-phase enthalpy of formation.

# **Computational Thermochemistry**

Alongside experimental studies, computational chemistry provides a powerful tool for estimating and validating thermochemical properties.

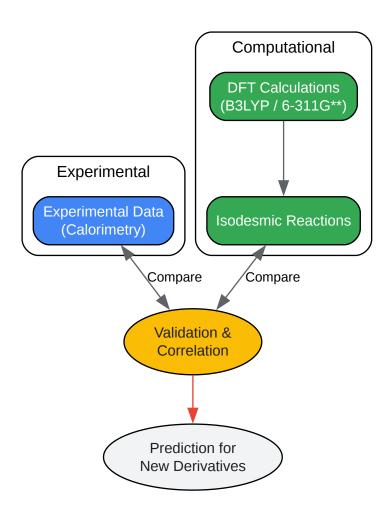
# Methodology



Density Functional Theory (DFT) is a commonly used computational method.[7] Studies on 1,3-benzodioxole derivatives have often employed the B3LYP functional with basis sets such as 6-31G\*\* and 6-311G\*\* to obtain optimized molecular geometries and calculate electronic energies.[3]

To achieve high accuracy, the calculated energies are used in conjunction with isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach effectively cancels out systematic errors in the calculations, leading to reliable estimates of the enthalpies of formation for the target molecules, provided that accurate experimental data exists for the other species in the reaction.[7]

The strong agreement often observed between these computational estimates and experimental results lends confidence to both methods and allows for the reliable prediction of thermochemical data for derivatives that have not been studied experimentally.[3]





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Caption: Integrated approach combining experimental and computational thermochemistry.

### Conclusion

The thermochemical properties of 1,3-benzodioxole compounds are fundamental to their application in research and industry. The combination of high-precision experimental methods, such as static bomb and Calvet calorimetry, with robust computational techniques like DFT provides a reliable and comprehensive dataset for these important molecules. The data and protocols outlined in this guide serve as a critical resource for scientists and engineers working on the synthesis, characterization, and application of 1,3-benzodioxole derivatives, enabling more efficient and predictable chemical process and drug development.

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- To cite this document: BenchChem. [Thermochemical properties of 1,3-benzodioxole compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209508#thermochemical-properties-of-1-3-benzodioxole-compounds]



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